

# LIMK-IN-3: A Technical Guide to its Discovery and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**LIMK-IN-3**, also known as LIMKi 3 and BMS 5, is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and LIMK2).[1][2][3] These kinases are crucial regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor.[4][5] The dysregulation of the LIMK signaling pathway has been implicated in various pathological processes, including cancer cell invasion and metastasis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of **LIMK-IN-3**, along with detailed experimental protocols for its characterization.

#### **Discovery and Development**

**LIMK-IN-3** was discovered and developed by Bristol-Myers Squibb as part of their research program focused on identifying novel kinase inhibitors.[6] The development of **LIMK-IN-3** and other aminothiazole-based inhibitors emerged from efforts to identify potent and selective modulators of the actin cytoskeleton for potential therapeutic applications, particularly in oncology.[6]

## **Chemical Properties**



**LIMK-IN-3** is a pyrazolyl-thiazole derivative with the chemical name N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide.[1][2] Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                                                                         | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | N-[5-[1-(2,6-Dichlorophenyl)-3-<br>(difluoromethyl)-1H-pyrazol-5-<br>yl]-2-thiazolyl]-2-<br>methylpropanamide | [1][2]    |
| Alternative Names | LIMKi 3, BMS 5                                                                                                | [1][2]    |
| Molecular Formula | C17H14Cl2F2N4OS                                                                                               | [1][2][7] |
| Molecular Weight  | 431.29 g/mol                                                                                                  | [1][2][7] |
| CAS Number        | 1338247-35-0                                                                                                  | [1][2][7] |
| Appearance        | Beige powder                                                                                                  | [7]       |
| Purity            | ≥98% (HPLC)                                                                                                   | [1][2]    |
| Solubility        | Soluble to 100 mM in DMSO                                                                                     | [1][2][7] |
| Storage           | Store at +4°C                                                                                                 | [1][2]    |

## **Biological Activity and Mechanism of Action**

**LIMK-IN-3** is a highly potent inhibitor of both LIMK1 and LIMK2, with IC<sub>50</sub> values in the low nanomolar range.[1][2][3] Its primary mechanism of action is the inhibition of cofilin phosphorylation at Serine 3, which leads to the activation of cofilin's actin-depolymerizing activity.[1][3] This results in a reduction of filamentous actin (F-actin) and an overall alteration of the actin cytoskeleton.[3]

| Target | IC50 (nM) | Reference    |
|--------|-----------|--------------|
| LIMK1  | 7         | [1][2][3][7] |
| LIMK2  | 8         | [1][2][3][7] |







The biological effects of **LIMK-IN-3** have been demonstrated in various cellular assays, most notably in the context of cancer cell biology. It has been shown to reduce tumor cell invasion in 3D Matrigel assays and impair matrix protein degradation.[1][3]

#### **Signaling Pathway**

The canonical signaling pathway involving LIMK is initiated by the activation of Rho family GTPases (Rho, Rac, and Cdc42). These GTPases activate downstream kinases such as p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCK), which in turn phosphorylate and activate LIMK1 and LIMK2. Activated LIMKs then phosphorylate cofilin, leading to its inactivation and the stabilization of actin filaments. **LIMK-IN-3** directly inhibits LIMK1 and LIMK2, thereby preventing cofilin phosphorylation and promoting actin filament disassembly.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Cofilin (Ser3) antibody (29715-1-AP) | Proteintech [ptglab.com]
- 5. pharsight.greyb.com [pharsight.greyb.com]
- 6. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids PMC [pmc.ncbi.nlm.nih.gov]
- 7. thesgc.org [thesgc.org]
- To cite this document: BenchChem. [LIMK-IN-3: A Technical Guide to its Discovery and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608577#discovery-and-chemical-properties-of-limk-in-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com